Piperidine-4-sulfonyl fluoride hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

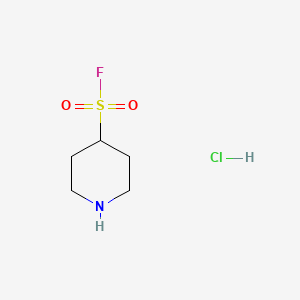

Piperidine-4-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C5H10FNO2S·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of piperidine-4-sulfonyl fluoride hydrochloride typically involves the reaction of piperidine with sulfonyl fluoride under specific conditions. One common method includes the use of a nucleophilic fluoride source such as potassium fluoride (KF) or tetrabutylammonium fluoride (Bu4NF) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine-4-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine nucleophile would yield a sulfonamide derivative .

Wissenschaftliche Forschungsanwendungen

Piperidine-4-sulfonyl fluoride hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various piperidine derivatives.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of piperidine-4-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A basic six-membered heterocycle with one nitrogen atom.

Piperidine-4-sulfonyl chloride: Similar to piperidine-4-sulfonyl fluoride hydrochloride but with a chloride group instead of fluoride.

Piperidine-4-sulfonamide: A derivative where the sulfonyl group is bonded to an amine.

Uniqueness

This compound is unique due to its specific sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it valuable in various research and industrial applications .

Biologische Aktivität

Piperidine-4-sulfonyl fluoride hydrochloride (PSF-HCl) is a compound that has garnered attention in various fields of research due to its unique biological activities, particularly as a serine protease inhibitor. This article delves into the biological activity of PSF-HCl, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : CHClFNOS

- Molecular Weight : Approximately 203.66 g/mol

- Structure : Contains a piperidine ring with a sulfonyl fluoride group at the fourth position.

PSF-HCl primarily functions as an inhibitor of serine proteases, a class of enzymes that play crucial roles in various biological processes including protein degradation, blood clotting, and immune responses. The mechanism involves binding to the active site of these enzymes, thereby preventing them from cleaving their protein substrates. This inhibition allows researchers to explore the roles of serine proteases in different signaling pathways and disease mechanisms, particularly in neurodegenerative conditions like Alzheimer's disease.

1. Serine Protease Inhibition

PSF-HCl has been extensively used to study the role of serine proteases in cellular signaling and disease progression. For instance:

- Alzheimer's Disease : Investigations have shown that abnormal serine protease activity is linked to the progression of Alzheimer's disease. PSF-HCl provides a tool for studying these pathways by inhibiting specific proteases and observing resultant effects on cellular functions.

2. Therapeutic Potential

Research indicates potential therapeutic applications for PSF-HCl in treating diseases associated with serine protease dysregulation:

- Cancer Research : PSF-HCl has been utilized in studies focusing on targeted protein degradation (TPD) using PROTACs (Proteolysis Targeting Chimeras). These studies demonstrate that compounds like PSF-HCl can induce degradation of specific proteins such as BRD4, which is implicated in various cancers .

Case Study 1: Serine Protease Inhibition in Neurodegeneration

A study highlighted the use of PSF-HCl to inhibit specific serine proteases involved in neurodegenerative pathways. By utilizing this compound, researchers were able to delineate the contribution of these enzymes to the pathology of Alzheimer's disease, paving the way for potential therapeutic strategies targeting these proteases.

Case Study 2: Development of PROTACs

In another significant study, PSF-HCl was incorporated into PROTACs designed to target VHL (Von Hippel-Lindau) for selective degradation of BRD4. The results indicated that while PSF-HCl alone did not affect BRD4 levels significantly, its role as part of a PROTAC demonstrated substantial efficacy in inducing BRD4 degradation without evident cytotoxicity .

Comparative Analysis

The following table summarizes the biological activities and applications of PSF-HCl compared to other related compounds:

| Compound | Mechanism of Action | Applications | Notable Findings |

|---|---|---|---|

| This compound (PSF-HCl) | Serine protease inhibitor | Cancer research, neurodegenerative disease studies | Induces BRD4 degradation via PROTACs |

| Avapritinib | Inhibitor for receptor tyrosine kinases | Treatment for GIST and systemic mastocytosis | High selectivity for mutant kinases |

| Sulfonamide derivatives | Antibacterial and enzyme inhibition | Antimicrobial therapies | Effective against various bacterial strains |

Eigenschaften

IUPAC Name |

piperidine-4-sulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h5,7H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDLKOUDLMGYPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.